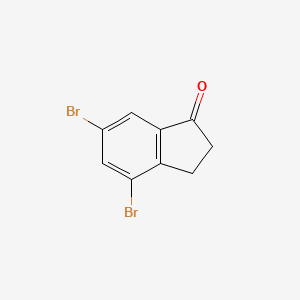

4,6-Dibromo-2,3-dihydro-1H-Inden-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dibromo-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2O/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUQSDHZHCNOIJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C(=CC(=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40573369 | |

| Record name | 4,6-Dibromo-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207857-48-5 | |

| Record name | 4,6-Dibromo-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,6-Dibromo-2,3-dihydro-1H-Inden-1-one (CAS No. 207857-48-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dibromo-2,3-dihydro-1H-inden-1-one is a halogenated bicyclic ketone with the CAS number 207857-48-5 .[1][2][3] This compound belongs to the indanone class of molecules, which are characterized by a fused benzene and cyclopentanone ring system. The strategic placement of two bromine atoms on the aromatic ring at positions 4 and 6 significantly influences its chemical reactivity and makes it a valuable intermediate in organic synthesis. The indanone scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and natural products.[4] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its utility in research and drug development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 207857-48-5 | [1][2][3] |

| Molecular Formula | C₉H₆Br₂O | [3] |

| Molecular Weight | 289.95 g/mol | [3][5] |

| Appearance | Likely a solid at room temperature | Inferred from similar compounds |

| Purity | Commercially available up to 95% | [6] |

| Storage | Store in a cool, dry place |

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process commencing with the acylation of a suitably substituted phenol followed by an intramolecular Friedel-Crafts acylation.

A key strategy for synthesizing substituted 1-indanones involves the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids.[4] In the case of this compound, a logical precursor would be 3-(3,5-dibromophenyl)propanoic acid. A well-documented approach to a similarly substituted indanone, 4,6-dibromo-5-hydroxy-1-indanone, starts from 2,6-dibromophenol and 3-chloropropionyl chloride.[4] This suggests a viable pathway for the target molecule.

Step 1: Acylation of 1,3-Dibromobenzene

The synthesis would likely begin with the Friedel-Crafts acylation of 1,3-dibromobenzene with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to yield 3-(2,4-dibromobenzoyl)propanoic acid.

Step 2: Reduction of the Ketone

The keto group in 3-(2,4-dibromobenzoyl)propanoic acid can be reduced to a methylene group using standard methods like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base) to afford 3-(2,4-dibromophenyl)propanoic acid.

Step 3: Intramolecular Friedel-Crafts Acylation

The final step is the intramolecular cyclization of 3-(2,4-dibromophenyl)propanoic acid. This is typically achieved by converting the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by treatment with a Lewis acid catalyst like aluminum chloride. The electrophilic acyl chloride then attacks the aromatic ring to form the five-membered cyclopentanone ring, yielding this compound.

Caption: Proposed synthetic pathway to this compound.

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the aromatic and aliphatic protons. The two aromatic protons would likely appear as distinct signals in the downfield region (δ 7.0-8.0 ppm). The four aliphatic protons of the cyclopentanone ring would appear as two triplets in the upfield region (δ 2.5-3.5 ppm).

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would show nine distinct signals. The carbonyl carbon would be the most downfield signal (δ > 190 ppm). The aromatic carbons would appear in the range of δ 120-150 ppm, with the bromine-substituted carbons showing characteristic shifts. The two aliphatic carbons would be found in the upfield region (δ 20-40 ppm).

Mass Spectrometry (Predicted)

The mass spectrum would exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes). The molecular ion peak (M⁺) would appear as a cluster of peaks around m/z 288, 290, and 292 with a relative intensity ratio of approximately 1:2:1. Fragmentation would likely involve the loss of bromine atoms and the carbonyl group.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1690-1720 cm⁻¹. Other significant absorptions would include C-H stretching vibrations for the aromatic and aliphatic protons, and C=C stretching vibrations for the aromatic ring.

Reactivity and Potential Applications

The chemical reactivity of this compound is primarily dictated by the ketone functional group and the two bromine substituents on the aromatic ring.

Reactivity of the Ketone Group:

-

Reduction: The ketone can be reduced to the corresponding alcohol, 4,6-Dibromo-2,3-dihydro-1H-inden-1-ol, using reducing agents like sodium borohydride (NaBH₄).

-

Alpha-Halogenation: The protons on the carbon adjacent to the carbonyl group (α-protons) can be substituted with halogens under appropriate conditions.

-

Condensation Reactions: The ketone can participate in various condensation reactions, such as the aldol condensation, to form more complex molecules.

Reactivity of the Bromine Substituents:

The bromine atoms on the aromatic ring are excellent leaving groups in various cross-coupling reactions, making this compound a versatile building block for the synthesis of more complex molecules.

-

Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst can be used to form new carbon-carbon bonds, introducing aryl or vinyl groups.

-

Heck Coupling: Palladium-catalyzed reaction with alkenes can also form new carbon-carbon bonds.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling with amines.

-

Sonogashira Coupling: Palladium-catalyzed coupling with terminal alkynes can introduce alkynyl groups.

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The indanone scaffold is a key component in many pharmacologically active molecules. The ability to functionalize the 4- and 6-positions of the aromatic ring through the bromine atoms makes this compound a particularly attractive starting material for the synthesis of compound libraries for drug screening.

One significant area of interest is the development of kinase inhibitors . Many kinase inhibitors feature a heterocyclic core that can be constructed using cross-coupling reactions from a halogenated precursor. The indanone structure can serve as a scaffold to present various functional groups in a specific three-dimensional orientation to interact with the ATP-binding site of a target kinase. The bromine atoms on this molecule provide convenient handles to introduce diversity at these positions, which can be crucial for achieving potency and selectivity.[8]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl bromide with a boronic acid.

Materials:

-

This compound

-

Aryl boronic acid (1.1 equivalents per bromine to be substituted)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

-

Solvent (e.g., Toluene, Dioxane, DMF)

-

Anhydrous, deoxygenated conditions (e.g., under Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the aryl boronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst to the flask.

-

Add the anhydrous, deoxygenated solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Reduction of the Ketone

This protocol outlines a general method for the reduction of the ketone functionality to an alcohol.

Materials:

-

This compound

-

Sodium borohydride (NaBH₄, 1.5 equivalents)

-

Solvent (e.g., Methanol, Ethanol)

Procedure:

-

Dissolve this compound in the chosen alcohol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride in small portions.

-

Stir the reaction mixture at 0 °C and then allow it to warm to room temperature. Monitor the reaction by TLC.

-

Once the reaction is complete, quench by the slow addition of water.

-

Remove the alcohol under reduced pressure.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify by column chromatography if necessary.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its indanone core provides a rigid scaffold, while the two bromine atoms offer multiple points for diversification through a variety of cross-coupling reactions. These features make it a highly useful starting material for the synthesis of complex molecules, particularly in the field of medicinal chemistry for the development of new therapeutic agents such as kinase inhibitors. The synthetic routes and reaction protocols outlined in this guide provide a solid foundation for researchers and scientists to utilize this compound in their work.

References

- 1. arctomsci.com [arctomsci.com]

- 2. 207857-48-5|this compound|BLD Pharm [bldpharm.com]

- 3. 207857-48-5 | CAS DataBase [m.chemicalbook.com]

- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 5. 4,7-Dibromo-2,3-dihydro-1H-inden-1-one | C9H6Br2O | CID 13484644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. 4,6-Dibromo-7-methoxy-2,3-dihydro-1H-inden-1-one|BLD Pharm [bldpharm.com]

- 8. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis pathway for 4,6-Dibromo-2,3-dihydro-1H-Inden-1-one

An In-Depth Technical Guide to the Synthesis of 4,6-Dibromo-2,3-dihydro-1H-Inden-1-one

Authored by: Gemini, Senior Application Scientist

This document provides a comprehensive technical guide for the synthesis of this compound, a valuable intermediate for drug development and materials science. The guide is structured to provide not only a step-by-step protocol but also the underlying chemical principles and strategic considerations essential for successful execution in a research setting.

Strategic Overview and Retrosynthetic Analysis

The indanone scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] The targeted 4,6-dibromo substitution pattern offers specific vectors for further functionalization, for instance, through metal-catalyzed cross-coupling reactions, making this molecule a versatile building block.

A robust and scalable synthesis is paramount. The most logical and widely employed strategy for constructing the indanone core is the intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid derivative.[2][3][4] This approach offers excellent control over the final substitution pattern on the aromatic ring, which is dictated by the precursor.

Our retrosynthetic analysis, therefore, identifies 3-(3,5-dibromophenyl)propanoic acid as the key precursor. The intramolecular cyclization of its corresponding acyl chloride is anticipated to proceed regioselectively to yield the desired 4,6-dibromo-1-indanone.

Caption: Retrosynthetic pathway for 4,6-Dibromo-1-indanone.

Synthesis Pathway and Mechanism

The synthesis is a two-step process starting from 3-(3,5-dibromophenyl)propanoic acid.

Step 1: Acyl Chloride Formation The carboxylic acid is converted to the more reactive acyl chloride using thionyl chloride (SOCl₂). This is a standard and highly efficient transformation. The mechanism involves nucleophilic attack of the carboxylic acid oxygen on the sulfur atom of SOCl₂, followed by elimination of sulfur dioxide and hydrogen chloride gas. These gaseous byproducts conveniently shift the reaction equilibrium towards the product.

Step 2: Intramolecular Friedel-Crafts Acylation This is the critical ring-forming step. A strong Lewis acid, typically aluminum chloride (AlCl₃), is used to activate the acyl chloride. The AlCl₃ coordinates to the chlorine atom, polarizing the C-Cl bond and facilitating its departure to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution (SEAr) reaction. The cyclization occurs ortho to the alkyl chain, leading to the formation of the fused five-membered ring of the indanone system. Subsequent work-up quenches the catalyst and yields the final product.

Caption: Overall two-step synthesis pathway.

Detailed Experimental Protocol

Safety Precaution: This procedure involves corrosive reagents (Thionyl Chloride, Aluminum Chloride) and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.

Step 1: Synthesis of 3-(3,5-Dibromophenyl)propanoyl chloride

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (fitted with a gas outlet to a trap), add 3-(3,5-dibromophenyl)propanoic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂, 2.5 eq) to the flask. Anhydrous conditions are not strictly necessary for this step but are good practice.

-

Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure (rotary evaporation). The resulting crude 3-(3,5-dibromophenyl)propanoyl chloride is a viscous oil or low-melting solid and is typically used in the next step without further purification.

Step 2: Synthesis of this compound

-

In a separate, oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.65 eq) and suspend it in anhydrous dichloromethane (DCM).

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve the crude 3-(3,5-dibromophenyl)propanoyl chloride from Step 1 in anhydrous DCM.

-

Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension via the dropping funnel, ensuring the internal temperature is maintained below 5-10 °C.[3]

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully and slowly quench the reaction by pouring the mixture onto crushed ice with vigorous stirring. This is a highly exothermic process.

-

Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by either recrystallization (e.g., from an ethanol/water or hexane/ethyl acetate mixture) or by flash column chromatography on silica gel to yield the final product as a solid.

Summary of Reaction Parameters

| Parameter | Step 1: Acyl Chloride Formation | Step 2: Friedel-Crafts Acylation |

| Starting Material | 3-(3,5-Dibromophenyl)propanoic acid | 3-(3,5-Dibromophenyl)propanoyl chloride |

| Key Reagents | Thionyl Chloride (SOCl₂) | Aluminum Chloride (AlCl₃) |

| Solvent | Neat (or DCM/1,2-DCE) | Dichloromethane (DCM) |

| Temperature | Reflux (~80 °C) | 0 °C to Room Temperature |

| Reaction Time | 2-3 hours | 3-4 hours |

| Expected Yield | >95% (crude) | 70-85% (after purification) |

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

References

An In-depth Technical Guide to 4,6-Dibromo-2,3-dihydro-1H-Inden-1-one for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 4,6-Dibromo-2,3-dihydro-1H-Inden-1-one, a halogenated indanone derivative of significant interest in synthetic and medicinal chemistry. This document will delve into its chemical properties, synthesis, reactivity, and potential applications, particularly as a scaffold in drug discovery.

Introduction: The Indanone Core in Modern Chemistry

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, bicyclic framework provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive template for the design of targeted therapeutics. The introduction of bromine atoms onto the aromatic ring, as in this compound, offers several advantages. The bromine atoms can serve as synthetic handles for further functionalization via cross-coupling reactions and can also modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its biological activity and pharmacokinetic profile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 207857-48-5[1] |

| Molecular Formula | C₉H₆Br₂O[1] |

| Molecular Weight | 289.95 g/mol [3] |

| Appearance | Off-white solid (predicted) |

| Purity | Typically >95%[4] |

| Storage | Sealed in a dry, room temperature environment[1] |

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis commences with the preparation of 3-(3,5-dibromophenyl)propanoic acid, which then undergoes cyclization to yield the target molecule.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Adapted from the Synthesis of 4-Bromo-1-indanone)

This protocol is adapted from a known procedure for a similar compound and should be optimized for the specific substrate.[6]

Step 1: Acyl Chloride Formation

-

To a solution of 3-(3,5-dibromophenyl)propanoic acid (1.0 equivalent) in an anhydrous solvent such as dichloromethane or 1,2-dichloroethane, add thionyl chloride (2.5 equivalents).

-

Reflux the mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC/MS).

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent.

Step 2: Intramolecular Friedel-Crafts Cyclization

-

Prepare a suspension of a Lewis acid, such as aluminum chloride (1.65 equivalents), in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Dissolve the crude acyl chloride from Step 1 in anhydrous dichloromethane.

-

Slowly add the acyl chloride solution to the stirred suspension of the Lewis acid, maintaining the temperature below 27°C.

-

Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC or GC/MS.

-

Upon completion, carefully quench the reaction by pouring it into a mixture of ice and water.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization

While experimentally obtained spectra for this compound are not widely published, the expected spectral data can be predicted based on the analysis of structurally similar compounds. Commercial suppliers often possess this data, which may be available upon request.[1][7]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to exhibit characteristic signals for the aromatic and aliphatic protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-5 | ~7.8 | Singlet |

| H-7 | ~7.6 | Singlet |

| H-2 (CH₂) | ~2.7 | Triplet |

| H-3 (CH₂) | ~3.1 | Triplet |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will show distinct signals for the carbonyl, aromatic, and aliphatic carbons.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (C-1) | ~195 |

| Aromatic C-Br (C-4, C-6) | ~120-125 |

| Aromatic CH (C-5, C-7) | ~128-135 |

| Quaternary Aromatic C | ~140-155 |

| CH₂ (C-2) | ~25 |

| CH₂ (C-3) | ~36 |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl stretching vibration.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O Stretch | 1690 - 1710 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C-Br Stretch | 500 - 600 |

Mass Spectrometry

The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks). The molecular ion peak [M]⁺ is expected at m/z 288, with other significant peaks at m/z 290 and 292.

Reactivity and Synthetic Applications

The chemical reactivity of this compound is governed by the presence of the ketone functionality and the two bromine atoms on the aromatic ring.

Reactions at the Carbonyl Group

The ketone can undergo a variety of standard transformations, including:

-

Reduction: Reduction with agents like sodium borohydride will yield the corresponding alcohol, 4,6-Dibromo-2,3-dihydro-1H-inden-1-ol.

-

Wittig Reaction: Reaction with phosphorus ylides can be used to introduce an exocyclic double bond at the 1-position.

-

Condensation Reactions: Aldol-type condensations can occur at the α-position (C-2) under basic conditions.

Palladium-Catalyzed Cross-Coupling Reactions

The two bromine atoms on the aromatic ring are amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of diverse substituents at the 4- and 6-positions, making this compound a versatile building block for the synthesis of complex molecules.

Caption: Key reaction pathways for this compound.

Potential Applications in Drug Discovery

The indanone core is a well-established pharmacophore in the development of various therapeutic agents. The 4,6-dibromo substitution pattern of the title compound makes it a particularly interesting starting material for the synthesis of kinase inhibitors.[2]

Protein kinases are a crucial class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Many small-molecule kinase inhibitors are designed to be ATP-competitive, and the indanone scaffold can serve as a rigid core to present hydrogen bond donors and acceptors that mimic the interactions of ATP with the kinase hinge region.

The bromine atoms in this compound can be strategically replaced with various aryl, heteroaryl, or amino groups through cross-coupling reactions to explore the chemical space around the indanone core and optimize binding to the target kinase. This allows for the generation of libraries of diverse compounds for high-throughput screening and lead optimization in drug discovery programs.

Safety and Handling

As a halogenated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its straightforward synthesis via intramolecular Friedel-Crafts acylation and the reactivity of its functional groups make it an attractive starting material for the preparation of a wide range of complex molecules. Of particular note is its potential as a scaffold for the development of novel kinase inhibitors, a critical area of modern drug discovery. Further exploration of the chemistry and biological activity of derivatives of this compound is warranted and holds promise for the discovery of new therapeutic agents.

References

- 1. 207857-48-5|this compound|BLD Pharm [bldpharm.com]

- 2. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4,7-Dibromo-2,3-dihydro-1H-inden-1-one | C9H6Br2O | CID 13484644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. 5-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 6. 4-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 7. 4,6-Dibromo-7-methoxy-2,3-dihydro-1H-inden-1-one|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4,6-Dibromo-2,3-dihydro-1H-Inden-1-one

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4,6-Dibromo-2,3-dihydro-1H-Inden-1-one. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the spectrum, a predicted spectral analysis based on analogous structures, a detailed experimental protocol for data acquisition, and the structural significance of the spectral features.

Introduction: The Structural Significance of this compound

This compound is a halogenated derivative of 1-indanone, a bicyclic ketone. The indanone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The introduction of bromine atoms onto the aromatic ring significantly alters the electronic properties and reactivity of the molecule, making it a versatile intermediate for the synthesis of more complex pharmaceutical agents.

Precise structural elucidation is paramount in drug discovery and development. ¹H NMR spectroscopy is an indispensable tool for confirming the identity and purity of such molecules. This guide will provide a detailed interpretation of the ¹H NMR spectrum, enabling researchers to confidently identify this compound and understand its structural nuances.

Theoretical Framework and Predicted ¹H NMR Spectrum

Due to the limited availability of an experimentally published spectrum for this compound, this section presents a detailed prediction based on established NMR principles and data from analogous compounds, including the parent 1-indanone and its various substituted derivatives.

The structure and proton numbering for this compound are as follows:

Caption: Molecular structure of this compound with proton numbering.

Aliphatic Region (H-2 and H-3)

The protons on the five-membered ring at positions C-2 and C-3 are diastereotopic and will appear as two distinct multiplets.

-

H-3 Protons (α to the aromatic ring): These two protons are adjacent to the aromatic ring and are expected to resonate at approximately δ 3.20 ppm . They will be split by the H-2 protons into a triplet.

-

H-2 Protons (β to the aromatic ring and α to the carbonyl group): These two protons are deshielded by the adjacent carbonyl group and will appear further downfield, around δ 2.75 ppm . They will be split by the H-3 protons into a triplet.

The coupling between the H-2 and H-3 protons is a vicinal coupling (³J) and is expected to be in the range of 6-8 Hz , typical for protons on adjacent sp³-hybridized carbons in a five-membered ring.[1]

Aromatic Region (H-5 and H-7)

The aromatic region will exhibit two signals corresponding to the two remaining aromatic protons. The bromine atoms at positions 4 and 6 are strongly electron-withdrawing and will deshield the adjacent protons.

-

H-7 Proton: This proton is ortho to the carbonyl group, which is also electron-withdrawing. The combined deshielding effects will shift this proton significantly downfield. It is predicted to appear as a doublet at approximately δ 7.85 ppm . The splitting will be due to meta-coupling (⁴J) with the H-5 proton, with a small coupling constant of around 2-3 Hz .

-

H-5 Proton: This proton is situated between the two bromine atoms. While the bromines are deshielding, the H-5 proton is meta to the carbonyl group. It is predicted to appear as a doublet at approximately δ 7.60 ppm , also split by the H-7 proton with a meta-coupling constant of 2-3 Hz .

Predicted ¹H NMR Data Summary

The predicted ¹H NMR spectral data for this compound is summarized in the table below.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 3.20 | Triplet (t) | ³J = 6-8 |

| H-2 | 2.75 | Triplet (t) | ³J = 6-8 |

| H-5 | 7.60 | Doublet (d) | ⁴J = 2-3 |

| H-7 | 7.85 | Doublet (d) | ⁴J = 2-3 |

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Sample Preparation

-

Solvent Selection: Use a deuterated solvent that readily dissolves the compound. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.[2]

-

Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[1][3]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm.

-

Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3][4]

-

Labeling: Clearly label the NMR tube with the sample information.[4]

References

An In-depth Technical Guide to the ¹³C NMR Analysis of 4,6-Dibromo-2,3-dihydro-1H-Inden-1-one

Foreword: The Imperative of Structural Elucidation in Modern Drug Discovery

In the landscape of contemporary pharmaceutical research and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. Among the arsenal of analytical techniques available to the modern scientist, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, stands out for its ability to provide a detailed carbon-by-carbon map of a molecule's architecture. This guide is dedicated to the comprehensive ¹³C NMR analysis of 4,6-Dibromo-2,3-dihydro-1H-Inden-1-one, a halogenated indanone derivative. The indanone core is a privileged scaffold found in numerous biologically active compounds, making its derivatives, such as the topic compound, valuable intermediates in synthetic and medicinal chemistry[1][2]. This document will serve as a technical resource for researchers, scientists, and drug development professionals, offering not just a procedural outline but a deep dive into the causal relationships between molecular structure and spectral output.

Foundational Principles: Decoding the ¹³C NMR Spectrum

Carbon-13 NMR spectroscopy is a powerful technique that exploits the magnetic properties of the ¹³C isotope, which, although having a low natural abundance of about 1.1%, provides invaluable structural information[3]. Unlike ¹H NMR, where signal splitting can create complex spectra, ¹³C NMR spectra are most commonly acquired under broadband proton-decoupling conditions. This results in a simplified spectrum where each unique carbon atom in the molecule typically gives rise to a single peak[4].

The position of this peak, known as the chemical shift (δ) and measured in parts per million (ppm), is highly sensitive to the local electronic environment of the carbon nucleus. Key factors influencing the chemical shift include:

-

Hybridization: The chemical shift of a carbon atom is significantly affected by its hybridization state (sp³, sp², sp).

-

Electronegativity: The presence of electronegative atoms, such as oxygen and bromine, causes a deshielding effect, shifting the resonance of nearby carbons to a higher frequency (downfield).

-

Anisotropic Effects: The π-electron clouds of aromatic rings and carbonyl groups generate their own magnetic fields, which can either shield or deshield adjacent nuclei depending on their position relative to the π-system.

A thorough understanding of these principles is crucial for the accurate interpretation of the ¹³C NMR spectrum of this compound.

Experimental Protocol: A Self-Validating Approach to Data Acquisition

The integrity of any spectral analysis is contingent upon the quality of the acquired data. The following protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation

-

Analyte Purity: Begin with a sample of this compound with a purity of ≥95% to minimize interference from impurities.

-

Solvent Selection: Dissolve approximately 20-50 mg of the analyte in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its single carbon signal at approximately 77.16 ppm, which can serve as a secondary internal reference[5].

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS is the standard reference for ¹³C NMR, with its signal defined as 0.0 ppm.

NMR Instrument Parameters

The following parameters are recommended for a standard 500 MHz NMR spectrometer:

| Parameter | Recommended Value | Rationale |

| Observe Nucleus | ¹³C | |

| Spectrometer Frequency | 125 MHz | For a 500 MHz ¹H spectrometer |

| Pulse Program | Standard ¹³C observe with proton decoupling | To obtain a simplified spectrum with single peaks for each carbon |

| Spectral Width | 0 - 220 ppm | To encompass the full range of expected chemical shifts for organic molecules |

| Acquisition Time | 1-2 seconds | To ensure good resolution |

| Relaxation Delay (d1) | 2 seconds | To allow for full relaxation of the carbon nuclei between scans, ensuring accurate integration if needed |

| Number of Scans | 1024 or higher | To achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C |

| Temperature | 298 K (25 °C) | Standard ambient temperature for analysis |

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is subjected to a Fourier transform to convert the time-domain data into the frequency-domain spectrum.

-

Phase and Baseline Correction: The spectrum is carefully phased and the baseline is corrected to ensure accurate peak picking and integration.

-

Referencing: The chemical shift axis is calibrated by setting the TMS peak to 0.0 ppm.

Experimental Workflow Diagram

Caption: Workflow for ¹³C NMR Data Acquisition and Processing.

Spectral Analysis and Interpretation

As of the writing of this guide, a publicly available, experimentally verified ¹³C NMR spectrum for this compound is not available. Therefore, the following analysis is based on predicted chemical shifts derived from established principles of NMR spectroscopy and comparison with structurally similar compounds.

Molecular Structure and Carbon Numbering

Caption: Structure and numbering of this compound.

Predicted ¹³C NMR Chemical Shifts

The molecule has nine carbon atoms, all in unique electronic environments, and thus, nine distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Justification |

| C1 (C=O) | 195 - 205 | The carbonyl carbon is highly deshielded and is expected to appear in the far downfield region, typical for ketones[1][6]. |

| C2 | 35 - 45 | This is a saturated sp³ hybridized carbon (CH₂) adjacent to the carbonyl group. The electron-withdrawing effect of the carbonyl will shift it downfield. |

| C3 | 25 - 35 | A saturated sp³ hybridized carbon (CH₂) adjacent to the aromatic ring. |

| C3a | 135 - 145 | A quaternary aromatic carbon, deshielded by its attachment to the five-membered ring and the adjacent brominated carbon. |

| C4 | 115 - 125 | An aromatic carbon directly attached to a bromine atom. The electronegativity of bromine causes a deshielding effect, but there is also a shielding effect from the lone pairs of electrons on bromine. The net effect is a shift to this region. |

| C5 | 125 - 135 | An aromatic CH carbon situated between two bromine-substituted carbons, leading to a downfield shift. |

| C6 | 115 - 125 | An aromatic carbon directly attached to a bromine atom, similar to C4. |

| C7 | 120 - 130 | An aromatic CH carbon adjacent to the quaternary carbon C7a. |

| C7a | 150 - 160 | A quaternary aromatic carbon adjacent to the electron-withdrawing carbonyl group, resulting in significant deshielding. |

Data Validation and Purity Assessment

The ¹³C NMR spectrum serves as a crucial tool for both structural validation and purity assessment.

-

Structural Confirmation: The presence of the expected number of signals (nine for this molecule) and their appearance in the predicted chemical shift regions provides strong evidence for the correct structure. For instance, the signal in the 195-205 ppm range is a key indicator of the ketone carbonyl group.

-

Purity Assessment: The absence of extraneous peaks suggests a high degree of purity. Any significant impurity would likely give rise to its own set of signals in the spectrum.

Conclusion

The ¹³C NMR analysis of this compound is a powerful and definitive method for its structural characterization. By understanding the fundamental principles of chemical shifts and applying a rigorous experimental protocol, researchers can confidently identify this compound and assess its purity. The predicted chemical shifts provided in this guide offer a reliable benchmark for the analysis of this important synthetic intermediate, thereby facilitating its use in drug discovery and development programs.

References

An In-Depth Technical Guide to the Mass Spectrometry of 4,6-Dibromo-2,3-dihydro-1H-Inden-1-one

This technical guide provides a comprehensive analysis of the mass spectral behavior of 4,6-Dibromo-2,3-dihydro-1H-Inden-1-one, a halogenated indanone derivative relevant in synthetic chemistry and drug discovery. Designed for researchers and analytical scientists, this document elucidates the compound's characteristic isotopic signature and predictable fragmentation pathways under Electron Ionization (EI), offering a robust framework for its identification and structural confirmation.

The Signature of Dibromination: Isotopic Profile

The most immediate and defining characteristic in the mass spectrum of any brominated compound is its isotopic pattern. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal abundance (approximately 50.7% and 49.3%, respectively).[1][2] This natural distribution provides a built-in validation tool for identifying the presence and number of bromine atoms in a molecule.

For a molecule containing two bromine atoms, such as this compound, the molecular ion will not appear as a single peak but as a cluster of three distinct peaks:

-

M⁺: The ion containing two ⁷⁹Br isotopes.

-

[M+2]⁺: The ion containing one ⁷⁹Br and one ⁸¹Br isotope.

-

[M+4]⁺: The ion containing two ⁸¹Br isotopes.

The statistical probability of these combinations results in a highly predictable intensity ratio of approximately 1:2:1 .[3] This triplet, separated by 2 m/z units, is a definitive marker for a dibrominated species. Any proposed fragment retaining both bromine atoms will also exhibit this same 1:2:1 pattern, while fragments retaining only one bromine will show a simpler 1:1 doublet pattern.[4][5]

Table 1: Predicted Molecular Ion Cluster for C₉H₆Br₂O

| Ion | Isotopic Composition | Calculated Exact Mass (Da) | Expected Relative Intensity |

| M⁺ | C₉H₆(⁷⁹Br)₂O | 287.879 | ~100% |

| [M+2]⁺ | C₉H₆(⁷⁹Br)(⁸¹Br)O | 289.877 | ~196% |

| [M+4]⁺ | C₉H₆(⁸¹Br)₂O | 291.875 | ~97% |

Core Fragmentation Pathways under Electron Ionization

Upon electron ionization (typically at 70 eV), this compound forms a molecular radical cation (M⁺•), which is the precursor to all observed fragment ions. The fragmentation is driven by the stability of the resulting ions and neutral losses, primarily dictated by the ketone and aromatic functionalities.

The principal fragmentation mechanisms are alpha-cleavage characteristic of ketones, loss of the carbonyl group, and cleavage of the carbon-bromine bonds.[6][7][8]

-

Pathway A: Retro-Synthetic Cleavage (Loss of Ethylene): A common pathway for cyclic ketones involves the cleavage of bonds alpha to the carbonyl group. In this indanone structure, this can lead to the expulsion of a neutral ethylene molecule (C₂H₄, 28 Da) through a retro-synthetic-type reaction. This is a favored process as it leads to a stable, resonance-delocalized dibromobenzoyl cation.

-

Pathway B: Loss of Carbon Monoxide (CO): The carbonyl group can be eliminated as a neutral carbon monoxide molecule (CO, 28 Da). This fragmentation is a hallmark of many aromatic ketones and aldehydes and results in the formation of a dibromo-dihydro-indenyl radical cation.

-

Pathway C: Halogen Loss: The C-Br bonds are susceptible to cleavage. The initial molecular ion can lose a bromine radical (•Br, 79 or 81 Da) to form a brominated indanone cation. A subsequent loss of the second bromine radical can also occur.

-

Combined Pathways: The most abundant fragment ions often result from a combination of these primary pathways, such as the initial loss of CO followed by the loss of a bromine radical, or vice versa.

Caption: Predicted EI-MS fragmentation pathways for this compound.

Data Interpretation: A Guide to the Spectrum

The resulting mass spectrum is a composite of the molecular ion cluster and various fragment ion clusters. The key to accurate interpretation lies in identifying the number of bromine atoms in each fragment by its isotopic pattern.

Table 2: Predicted Key Fragments and Their Diagnostic Features

| m/z Cluster (⁷⁹Br) | Proposed Fragment Ion | Formula | Neutral Loss | Diagnostic Isotopic Pattern |

| 288 / 290 / 292 | Molecular Ion | [C₉H₆Br₂O]⁺• | - | 1:2:1 (Dibromo) |

| 260 / 262 / 264 | Dibromobenzoyl cation | [C₇H₄Br₂O]⁺ | C₂H₄ | 1:2:1 (Dibromo) |

| 209 / 211 | Bromo-indenone cation | [C₉H₆BrO]⁺ | •Br | 1:1 (Monobromo) |

| 183 / 185 | Bromobenzoyl cation | [C₇H₄BrO]⁺ | C₂H₄ + •Br | 1:1 (Monobromo) |

| 181 / 183 | Bromo-indenyl cation | [C₈H₆Br]⁺ | CO + •Br | 1:1 (Monobromo) |

| 130 | Indenone cation | [C₉H₆O]⁺ | 2 x •Br | Singlet (No Br) |

| 102 | Benzoyl cation | [C₇H₄O]⁺ | C₂H₄ + 2 x •Br | Singlet (No Br) |

Note: The m/z values listed correspond to the lightest isotopologue (containing only ⁷⁹Br). Each brominated fragment will appear as a cluster as described.

Experimental Protocol: Electron Ionization Mass Spectrometry

This section outlines a standardized methodology for acquiring a high-quality EI mass spectrum for this compound. This protocol is designed to be self-validating by ensuring instrument calibration and proper sample handling.

Caption: Standard experimental workflow for EI-MS analysis.

I. Sample Preparation:

-

Dissolve approximately 1 mg of purified this compound in 1 mL of a volatile, high-purity solvent (e.g., methanol, dichloromethane, or ethyl acetate).

-

Ensure the sample is fully dissolved to prevent inlet contamination. A brief sonication may be applied if necessary.

II. Instrumentation & Parameters:

-

Mass Spectrometer: A quadrupole, time-of-flight (TOF), or magnetic sector mass spectrometer equipped with an electron ionization source is suitable.

-

Sample Inlet: Gas Chromatography (GC-MS) is preferred for purity assessment and optimal introduction. Alternatively, a direct insertion probe can be used.

-

Ionization Energy: Set to the standard 70 eV to ensure reproducible fragmentation patterns that are comparable to library spectra.

-

Source Temperature: Typically set between 200-250 °C to ensure volatilization without thermal degradation.

-

Mass Range: Scan from m/z 40 to 400 to ensure capture of the molecular ion cluster and all significant fragments.

-

Calibration: Calibrate the mass analyzer using a standard calibrant such as perfluorotributylamine (PFTBA) prior to analysis to ensure mass accuracy.

III. Data Acquisition & Processing:

-

Inject an appropriate volume (e.g., 1 µL for GC-MS) of the prepared sample.

-

Acquire the total ion chromatogram (TIC) and the corresponding mass spectra.

-

Process the data by performing background subtraction to obtain a clean mass spectrum of the analyte.

Conclusion

The mass spectrometry of this compound is defined by a series of clear and predictable spectral features. The primary diagnostic tool is the molecular ion cluster at m/z 288/290/292, which exhibits a characteristic 1:2:1 intensity ratio indicative of a dibrominated compound. Further structural confirmation is achieved through the analysis of fragment ions, whose own isotopic patterns reveal the number of bromine atoms they retain. The logical fragmentation pathways, including the loss of ethylene and carbon monoxide, provide a robust fingerprint for unambiguous identification, making mass spectrometry an indispensable tool for the characterization of this and related halogenated molecules.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Isotopes of bromine - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. www1.udel.edu [www1.udel.edu]

- 7. youtube.com [youtube.com]

- 8. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

An In-Depth Technical Guide to the Friedel-Crafts Acylation for Indanone Synthesis

Introduction: The Strategic Importance of the Indanone Core in Modern Drug Discovery

The 1-indanone scaffold is a privileged structural motif, forming the core of numerous biologically active molecules and natural products.[1] Its rigid, bicyclic framework is a cornerstone in medicinal chemistry, integral to the development of therapeutic agents for a range of conditions, most notably neurodegenerative diseases like Alzheimer's.[1][2] The successful development and approval of the indanone-derived drug Donepezil for Alzheimer's treatment has spurred significant scientific interest in this versatile moiety.[2][3] Indanone derivatives have demonstrated the ability to modulate the activity of critical enzymes such as monoamine oxidases (MAO-A and -B) and acetylcholinesterase (AChE), highlighting their potential in treating various neurodegenerative disorders.[2] Furthermore, the indanone core is a key building block in the synthesis of drugs like apralindine and ceforanide.[4][5]

Among the synthetic methodologies available, the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their derivatives stands as a classical, robust, and widely utilized method for constructing the 1-indanone framework.[1][3] This guide provides an in-depth exploration of this pivotal reaction, from its underlying mechanistic principles to detailed, field-proven experimental protocols, designed to empower researchers in their pursuit of novel therapeutic agents.

Pillar I: Mechanistic Underpinnings of the Intramolecular Friedel-Crafts Acylation

The intramolecular Friedel-Crafts acylation is a specialized form of electrophilic aromatic substitution. The reaction proceeds through the generation of a highly reactive acylium ion, which then acts as the electrophile in an intramolecular cyclization.[6]

Step 1: Generation of the Acylium Ion Electrophile The reaction is initiated by the activation of a carboxylic acid or its more reactive derivative, such as an acyl chloride, by a strong Lewis or Brønsted acid catalyst.[1]

-

With Acyl Chlorides: A Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of the acyl chloride. This complex formation weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion (R-C≡O⁺).[6][7]

-

With Carboxylic Acids: Strong Brønsted acids, like polyphosphoric acid (PPA) or triflic acid (TfOH), protonate the carbonyl oxygen of the carboxylic acid, facilitating the loss of a water molecule to generate the acylium ion.[3][8] This direct approach is environmentally advantageous as water is the only byproduct.[3][9]

The acylium ion is a potent electrophile, stabilized by a resonance structure where the positive charge resides on the oxygen atom.[10] This stability is a key advantage of the acylation reaction, as it prevents the carbocation rearrangements that often plague Friedel-Crafts alkylations.[6][10]

Step 2: Electrophilic Aromatic Substitution (Intramolecular Cyclization) The tethered aromatic ring, rich in π-electrons, acts as a nucleophile, attacking the electrophilic acylium ion.[6] This intramolecular attack leads to the formation of a five-membered ring and a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.[6]

Step 3: Rearomatization The final step involves the deprotonation of the arenium ion by a weak base (e.g., AlCl₄⁻), which restores the aromaticity of the benzene ring and yields the final 1-indanone product.[1][10] In the case of Lewis acid catalysis, the catalyst is regenerated, although in practice, a stoichiometric amount is often required because the product ketone can form a stable complex with the Lewis acid.[10]

Visualizing the Mechanism

Caption: Mechanism of Intramolecular Friedel-Crafts Acylation for Indanone Synthesis.

Pillar II: Experimental Protocols and Methodologies

The choice of methodology for indanone synthesis via Friedel-Crafts acylation is dictated by factors such as substrate reactivity, desired scale, and environmental considerations. Two primary pathways are commonly employed: the direct cyclization of 3-arylpropionic acids and the two-step cyclization of 3-arylpropionyl chlorides.[9]

Protocol 1: Direct Cyclization of 3-Arylpropionic Acids using a Brønsted Superacid

This one-step approach is atom-economical and environmentally benign but often requires strong superacids and elevated temperatures.[9]

Step-by-Step Methodology:

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with the 3-arylpropionic acid (1.0 eq). The apparatus should be under an inert atmosphere (e.g., nitrogen or argon).[9]

-

Solvent Addition: Anhydrous solvent, such as 1,2-dichloroethane (DCE) or dichloromethane (CH₂Cl₂), is added to the flask to dissolve the starting material.[9]

-

Catalyst Addition: The solution is cooled to 0 °C in an ice bath. Triflic acid (TfOH) (3.0-5.0 eq) is added slowly and dropwise via a syringe.[9]

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and then heated to a temperature between 50-80 °C. Progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[9]

-

Workup: Upon completion, the reaction mixture is carefully poured onto crushed ice and quenched with a dilute solution of hydrochloric acid (HCl).[9] The organic layer is separated, and the aqueous layer is extracted with dichloromethane.[9]

-

Purification: The combined organic layers are washed with a saturated sodium bicarbonate (NaHCO₃) solution and brine, then dried over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[9] After filtration, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired 1-indanone.[9]

Protocol 2: Cyclization of 3-Arylpropionyl Chlorides using a Lewis Acid

This two-step method involves the initial conversion of the carboxylic acid to the more reactive acyl chloride, which then undergoes cyclization under milder conditions.[9]

Step 2a: Synthesis of 3-Arylpropionyl Chloride

-

In a round-bottom flask, the 3-arylpropionic acid (1.0 eq) is dissolved in anhydrous dichloromethane.[9]

-

A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) is added.[9]

-

The solution is cooled to 0 °C, and thionyl chloride or oxalyl chloride (1.1-1.5 eq) is added slowly.[9]

-

The reaction is allowed to warm to room temperature and stirred for 1-2 hours, or until gas evolution ceases.[9]

-

Excess reagent and solvent are removed under reduced pressure to obtain the crude 3-arylpropionyl chloride, which is often used directly in the next step.[9]

Step 2b: Intramolecular Friedel-Crafts Acylation

-

The crude 3-arylpropionyl chloride is dissolved in anhydrous dichloromethane under an inert atmosphere.[9]

-

The solution is cooled to 0 °C in an ice bath.[9]

-

Anhydrous aluminum chloride (AlCl₃) (1.1-1.5 eq) is added carefully and portion-wise.[9]

-

The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. Progress is monitored by TLC or GC-MS.[9]

-

The workup and purification follow the same procedure as described in Protocol 1.[9]

Visualizing the Experimental Workflow

Caption: General experimental workflow for the Friedel-Crafts synthesis of 1-indanones.

Pillar III: Authoritative Grounding & Field-Proven Insights

Catalyst Selection and Optimization

The choice of catalyst is a critical, substrate-dependent decision.[11] While AlCl₃ is a workhorse Lewis acid, other catalysts such as iron(III) chloride (FeCl₃), niobium pentachloride (NbCl₅), and scandium triflate (Sc(OTf)₃) may offer superior performance for specific substrates.[11][12] Superacids like triflic acid (TfOH) and solid acids such as polyphosphoric acid (PPA) are powerful alternatives, particularly for less reactive aromatic systems.[11][13] The catalytic activity of PPA can be modulated by adjusting its phosphorus pentoxide (P₂O₅) content, which can even be used to control regioselectivity in certain cases.[14]

Quantitative Data Summary

| Starting Material | Catalyst (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3-(4-methoxyphenyl)propionic acid | TfOH (3.0) | DCE | 80 | 2 | 95 | [3] |

| 3-phenylpropanoic acid | AlCl₃ (1.2) | CH₂Cl₂ | RT | 1 | 85 | [9] |

| 3-(3,4-dimethoxyphenyl)propionic acid | PPA | - | 100 | 0.5 | 92 | [14] |

| 3-(4-chlorophenyl)propionic acid | Tb(OTf)₃ (cat.) | o-dichlorobenzene | 250 | 6 | 78 | [3] |

| 3-phenylpropionyl chloride | NbCl₅ (1.1) | CH₂Cl₂ | RT | 0.5 | 90 | [12] |

This table presents a selection of reported data and is for illustrative purposes. Actual results may vary.

Controlling Regioselectivity

A significant challenge in the synthesis of substituted indanones is controlling regioselectivity when multiple cyclization sites are available on the aromatic ring.[11] Key strategies to influence the formation of a specific regioisomer include:

-

Steric Hindrance: Bulky substituents on the aromatic ring can sterically hinder certain positions, directing the cyclization to less hindered sites.[11]

-

Solvent Effects: The choice of solvent can impact product distribution. For instance, nitromethane has been shown to provide optimal selectivity in certain Friedel-Crafts acylations.[11][15]

-

Temperature Control: Lower reaction temperatures often favor the kinetically controlled product, whereas higher temperatures may lead to the thermodynamically more stable product.[11]

Limitations and Troubleshooting

-

Substrate Reactivity: Highly deactivated or electron-poor aromatic compounds may not undergo Friedel-Crafts acylation effectively.[7] In such cases, more potent catalytic systems or alternative synthetic routes may be necessary.[11]

-

Moisture Sensitivity: Many Lewis acid catalysts, particularly AlCl₃, are highly sensitive to moisture.[11] Water can hydrolyze and deactivate the catalyst, leading to poor or no reaction. Therefore, the use of anhydrous solvents and reagents, along with an inert atmosphere, is crucial for success.[9][11]

-

Polyacylation: Unlike Friedel-Crafts alkylation, polyacylation is generally not an issue. The electron-withdrawing effect of the newly introduced carbonyl group deactivates the aromatic ring, making it less susceptible to further acylation.[10]

Conclusion

The intramolecular Friedel-Crafts acylation is a powerful and versatile tool for the synthesis of the 1-indanone core, a scaffold of immense importance in contemporary drug discovery. A thorough understanding of the reaction mechanism, careful selection of experimental conditions, and an awareness of the reaction's scope and limitations are paramount for the successful application of this methodology. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently employ this reaction in the synthesis of novel indanone derivatives with therapeutic potential.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 7. Friedel–Crafts Acylation [sigmaaldrich.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. d-nb.info [d-nb.info]

- 15. Organic Syntheses Procedure [orgsyn.org]

The In-Depth Technical Guide to the Mechanism of Indanone Bromination

Foreword: Unveiling the Nuances of a Cornerstone Reaction

For the discerning researcher, scientist, and drug development professional, the bromination of indanones is not merely a routine synthetic transformation. It is a reaction rich in mechanistic subtleties, offering a powerful tool for the strategic functionalization of a privileged scaffold. The indanone core, a recurring motif in pharmacologically active molecules and complex natural products, presents a unique canvas for chemical manipulation.[1] Understanding the intricacies of its bromination is paramount to harnessing its full synthetic potential, enabling the precise installation of a bromine atom that can serve as a versatile handle for subsequent carbon-carbon and carbon-heteroatom bond formations.

This guide eschews a simplistic, step-by-step recitation of protocols. Instead, it embarks on a deeper exploration of the why behind the how. We will dissect the fundamental principles that govern the regioselectivity and stereoselectivity of indanone bromination, empowering you to move beyond rote execution and into the realm of rational reaction design. By grasping the interplay of kinetics and thermodynamics, the role of reaction conditions, and the choice of brominating agent, you will be equipped to not only replicate established procedures but to innovate and adapt them to your specific synthetic challenges.

The Mechanistic Dichotomy: Acidic vs. Basic Conditions

The α-halogenation of a ketone, such as 1-indanone, is fundamentally predicated on the formation of its enol or enolate tautomer.[2] The choice between acidic and basic reaction conditions dictates which of these nucleophilic intermediates is generated, thereby profoundly influencing the reaction's course and outcome.

Acid-Catalyzed Bromination: The Enol Pathway

In the presence of an acid catalyst (e.g., acetic acid, HBr), the carbonyl oxygen of the indanone is first protonated. This protonation enhances the electrophilicity of the carbonyl carbon and, more importantly, increases the acidity of the α-protons. Subsequent deprotonation at the α-carbon by a weak base (such as the solvent or the conjugate base of the acid catalyst) leads to the formation of a neutral enol intermediate. This enol, with its electron-rich double bond, then acts as the nucleophile, attacking molecular bromine in an electrophilic addition-elimination type mechanism to yield the α-bromoindanone and regenerate the acid catalyst.[2]

A key characteristic of acid-catalyzed bromination is that the reaction tends to be self-limiting, favoring monobromination. The introduction of an electron-withdrawing bromine atom at the α-position decreases the basicity of the carbonyl oxygen, making the initial protonation step less favorable for the α-bromoindanone compared to the starting material. This deactivation slows down the rate of subsequent enol formation and further bromination.[2]

Diagram: Acid-Catalyzed Bromination of 1-Indanone

Caption: Acid-catalyzed enol formation and subsequent electrophilic attack.

Base-Mediated Bromination: The Enolate Pathway

Under basic conditions, a proton is abstracted from the α-carbon of the indanone to form a negatively charged enolate intermediate. This enolate is a much more potent nucleophile than its enol counterpart. The subsequent reaction with molecular bromine is typically very rapid.

Unlike the acid-catalyzed process, base-mediated bromination is often difficult to control at the monobromination stage. The electron-withdrawing effect of the first bromine atom increases the acidity of the remaining α-proton, making it more susceptible to deprotonation by the base. This leads to the rapid formation of a second enolate and subsequent reaction with another equivalent of bromine, often resulting in the formation of α,α-dibromoindanones.[3][4] For unsubstituted 1-indanone, α,α-dibromination is observed under KOH conditions at room temperature.[3][4]

Regioselectivity: The Decisive Role of Kinetic vs. Thermodynamic Control

For substituted indanones, the presence of non-equivalent α-protons introduces the challenge of regioselectivity. The outcome of the bromination can often be steered towards a desired regioisomer by carefully selecting the reaction conditions to favor either kinetic or thermodynamic control.[5]

Kinetic Enolate Formation

The kinetic enolate is the enolate that is formed the fastest. This typically involves the deprotonation of the less sterically hindered α-proton. To favor the formation of the kinetic enolate, the following conditions are generally employed:

-

A strong, sterically hindered base: Lithium diisopropylamide (LDA) is a classic example. Its bulkiness makes it more likely to abstract the more accessible, less substituted α-proton.[5][6]

-

Low temperatures: Typically around -78 °C, these conditions make the deprotonation step essentially irreversible, trapping the initially formed kinetic enolate.[6]

-

Short reaction times: This minimizes the opportunity for the kinetic enolate to equilibrate to the more stable thermodynamic enolate.[6]

Thermodynamic Enolate Formation

The thermodynamic enolate is the most stable enolate, which is generally the more substituted one due to the stabilizing effect of alkyl groups on the double bond. To favor the formation of the thermodynamic enolate, the reaction is run under conditions that allow for equilibrium to be established:

-

A weaker, non-hindered base: Alkoxides (e.g., NaOEt) or hydroxides (e.g., KOH) are often used. These bases are strong enough to deprotonate the ketone, but the reaction is reversible.

-

Higher temperatures: Room temperature or elevated temperatures provide the necessary energy for the enolates to interconvert and reach equilibrium, favoring the more stable thermodynamic isomer.[6]

-

Longer reaction times: This ensures that equilibrium is fully established.[6]

The principles of kinetic and thermodynamic control are crucial for predicting and controlling the regioselectivity of bromination in asymmetrically substituted indanones. For instance, in a 3-substituted-1-indanone, kinetic conditions would favor bromination at the C-2 position, while thermodynamic conditions would favor the formation of the more substituted enolate, potentially leading to bromination at the C-2 position as well, depending on the substitution pattern.

The Choice of Brominating Agent: Br₂ vs. N-Bromosuccinimide (NBS)

While molecular bromine (Br₂) is the classic reagent for ketone bromination, N-bromosuccinimide (NBS) offers a valuable alternative with distinct advantages in certain contexts.

-

Molecular Bromine (Br₂): This is a highly reactive and corrosive liquid. It is typically used in solution with a solvent such as acetic acid or carbon tetrachloride. Its high reactivity can sometimes lead to over-bromination and side reactions.

-

N-Bromosuccinimide (NBS): NBS is a crystalline solid that is easier and safer to handle than Br₂.[7] It serves as a source of electrophilic bromine and can effect α-bromination of ketones under both acid-catalyzed and radical conditions.[8] In the presence of an acid catalyst, NBS can generate a low concentration of Br₂, which then participates in the enol-mediated bromination.[9] The use of NBS can sometimes offer improved selectivity and milder reaction conditions. For instance, the bromination of aralkyl ketones with NBS in the presence of acidic alumina has been shown to be a highly efficient method for α-monobromination.[10]

Experimental Protocol: α-Bromination of 1-Indanone

This protocol provides a representative procedure for the acid-catalyzed α-bromination of 1-indanone to yield 2-bromo-1-indanone.

Materials:

-

1-Indanone

-

Acetic acid, glacial

-

Bromine (Br₂)

-

Sodium bisulfite (NaHSO₃)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Hexanes

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-indanone (1.0 eq) in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C. The red-brown color of the bromine should dissipate upon addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Pour the reaction mixture into a separatory funnel containing cold water and dichloromethane.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash sequentially with water, a 10% aqueous solution of sodium bisulfite (to quench any unreacted bromine), saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 2-bromo-1-indanone by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Diagram: Experimental Workflow for 1-Indanone Bromination

Caption: A typical laboratory workflow for the synthesis and purification of 2-bromo-1-indanone.

Data Presentation: Spectroscopic Characterization of 2-Bromo-1-indanone

The successful synthesis of 2-bromo-1-indanone is confirmed through rigorous spectroscopic analysis. The following table summarizes the key spectroscopic data for the product.

| Spectroscopic Technique | Key Features and Assignments |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.83 (d, J = 7.6 Hz, 1H, Ar-H), 7.67 (t, J = 7.9 Hz, 1H, Ar-H), 7.44 (t, J = 7.8 Hz, 2H, Ar-H), 4.66 (dd, J = 7.5, 3.2 Hz, 1H, CHBr), 3.84 (dd, J = 18.1, 7.5 Hz, 1H, CH₂), 3.44 (dd, J = 18.1, 3.2 Hz, 1H, CH₂)[11] |

| ¹³C NMR (CDCl₃, 125 MHz) | δ 193.29 (C=O), 134.00, 133.63, 128.87, 128.70 (Ar-C), 41.42 (CHBr), 20.10 (CH₂)[11] |

| IR (ATR) | ~1715 cm⁻¹ (C=O stretch)[12] |

| Mass Spectrometry (GC-MS) | M⁺ and M+2 peaks in an approximately 1:1 ratio, characteristic of a monobrominated compound.[12] |

Conclusion: A Versatile Tool in the Synthetic Chemist's Arsenal

The bromination of indanones is a reaction of significant utility, providing a gateway to a diverse array of functionalized molecules. A thorough understanding of the underlying mechanistic principles is not merely an academic exercise but a practical necessity for achieving desired synthetic outcomes. By judiciously selecting reaction conditions to exploit the dichotomy between kinetic and thermodynamic control, and by choosing the appropriate brominating agent, the synthetic chemist can wield this reaction with precision and finesse. The insights provided in this guide are intended to serve as a robust foundation for the rational design and execution of indanone bromination, empowering researchers to advance their synthetic endeavors in drug discovery and beyond.

References

- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. 2-Bromo-1-indanone | C9H7BrO | CID 137203 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical properties and appearance of 4,6-Dibromo-2,3-dihydro-1H-Inden-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the synthetic intermediate, 4,6-Dibromo-2,3-dihydro-1H-Inden-1-one. The information detailed herein is intended to support research and development activities by providing essential data on its characteristics, handling, and analytical profile.

Chemical Identity and Molecular Structure

This compound is a halogenated derivative of the indanone scaffold, a common structural motif in medicinal chemistry. Its chemical identity is defined by the following key identifiers:

-

Chemical Name: this compound

-

CAS Number: 207857-48-5[1]

-

Molecular Formula: C₉H₆Br₂O

-

Molecular Weight: 289.95 g/mol

The molecular structure consists of a bicyclic system comprising a benzene ring fused to a five-membered ring containing a ketone functional group. Two bromine atoms are substituted on the aromatic ring at positions 4 and 6.

Figure 1: Chemical Structure of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. It is important to note that experimentally determined data for some properties, such as melting and boiling points, are not widely available in public literature and are primarily sourced from supplier information.

| Property | Value | Source |

| Appearance | White to off-white solid | Supplier Data |

| Molecular Weight | 289.95 g/mol | Calculated |

| Purity | ≥95% | [2] |

| Storage Temperature | 2-8 °C | Supplier Data |

Solubility:

Spectroscopic Data

While specific spectra for this compound are not publicly available, chemical suppliers such as BLDpharm indicate the availability of NMR, HPLC, and LC-MS data upon request.[1] The expected spectral characteristics are outlined below based on its structure.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show signals corresponding to the aromatic and aliphatic protons. The two protons on the aromatic ring will likely appear as singlets or doublets in the aromatic region (δ 7.0-8.0 ppm). The four protons of the dihydroindenone ring system will appear in the aliphatic region (δ 2.5-3.5 ppm), likely as complex multiplets due to coupling.

¹³C NMR Spectroscopy:

The carbon NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon will be the most downfield signal (typically δ > 190 ppm). The aromatic carbons will resonate in the region of δ 120-150 ppm, with the carbons attached to bromine showing characteristic shifts. The two aliphatic carbons will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy:

The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1690-1720 cm⁻¹. Aromatic C-H and C=C stretching vibrations will be observed in their characteristic regions.

Mass Spectrometry: